![molecular formula C22H28N6O3 B2825454 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1021061-21-1](/img/structure/B2825454.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the anti-tubercular potential of this compound. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Some of these derivatives exhibited significant activity, making them promising candidates for further development.
- Beyond medicinal uses, compounds like this one can find applications in environmental science. Investigating its behavior in soil, water, or air could be relevant for pollution control or bioremediation.
Anti-Tubercular Activity
Environmental Applications
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, to inhibit their function . This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to apoptosis or programmed cell death .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancerous cells . This could make the compound a potential candidate for cancer treatment.
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOPGMLJICTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide |
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